
tris-(4-Chlorophenyl)-sulfonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(4-Chlorophenyl)-sulfonium chloride is an organosulfur compound characterized by the presence of three 4-chlorophenyl groups attached to a sulfonium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris-(4-Chlorophenyl)-sulfonium chloride typically involves the reaction of tris-(4-chlorophenyl)phosphine with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The general reaction can be represented as follows: [ \text{(C}_6\text{H}_4\text{Cl)}_3\text{P} + \text{SCl}_2 \rightarrow \text{(C}_6\text{H}_4\text{Cl)}_3\text{S}+\text{Cl}- ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tris-(4-Chlorophenyl)-sulfonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfonium salts.
Applications De Recherche Scientifique
Tris-(4-Chlorophenyl)-sulfonium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tris-(4-Chlorophenyl)-sulfonium chloride involves its interaction with various molecular targets The sulfonium ion can act as an electrophile, reacting with nucleophilic sites on biomolecules This interaction can disrupt normal cellular functions, leading to antimicrobial or cytotoxic effects
Comparaison Avec Des Composés Similaires
Tris-(4-Chlorophenyl)methanol: A related compound with similar structural features but different chemical properties.
Tris-(4-Chlorophenyl)methane: Another structurally related compound with distinct reactivity.
Comparison: Tris-(4-Chlorophenyl)-sulfonium chloride is unique due to the presence of the sulfonium ion, which imparts distinct chemical reactivity compared to its methanol and methane analogs. The sulfonium ion’s electrophilic nature allows for unique interactions with nucleophiles, making it valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C18H12Cl4S |
|---|---|
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
tris(4-chlorophenyl)sulfanium;chloride |
InChI |
InChI=1S/C18H12Cl3S.ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1 |
Clé InChI |
WZVFMENTBPLKRY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



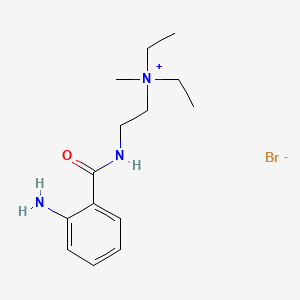
![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
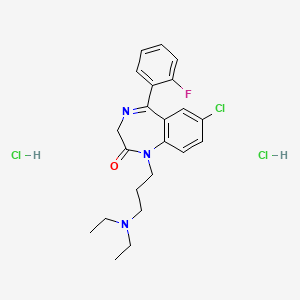
![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
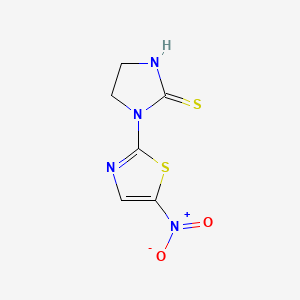
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)

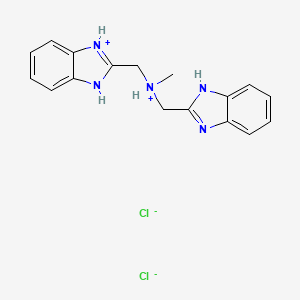
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
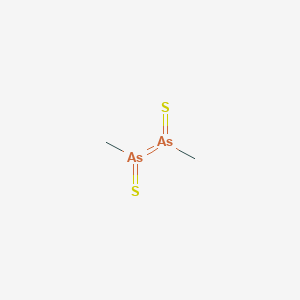
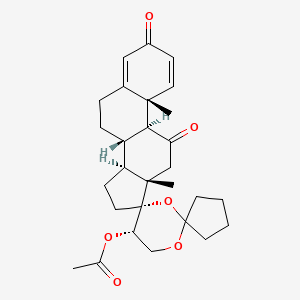
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)
